DiSulfo-Cy5 alkyne

Click Chemistry Fluorescent Dyes Bioconjugation

DiSulfo-Cy5 alkyne (CAS: 1617497-19-4) is a sulfonated cyanine 5 (Cy5) fluorescent dye derivative functionalized with a terminal alkyne group. It is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C35H40N3NaO7S2
Molecular Weight 701.8 g/mol
Cat. No. B15597457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiSulfo-Cy5 alkyne
Molecular FormulaC35H40N3NaO7S2
Molecular Weight701.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1
InChIKeyFBFMHITXFHJTID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DiSulfo-Cy5 Alkyne: Technical Baseline and Chemical Specifications


DiSulfo-Cy5 alkyne (CAS: 1617497-19-4) is a sulfonated cyanine 5 (Cy5) fluorescent dye derivative functionalized with a terminal alkyne group. It is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . The molecule comprises a Cy5 fluorophore core characterized by far-red excitation and emission spectra, and it is distinguished by the presence of two sulfonate (-SO₃⁻) groups, which confer high aqueous solubility . Its molecular formula is C₃₅H₄₀N₃NaO₇S₂, with a molecular weight of approximately 701.8 g/mol . This reagent is utilized for the covalent attachment of the Cy5 fluorophore to azide-bearing biomolecules, enabling applications in fluorescence microscopy, in vivo imaging, and flow cytometry [1].

DiSulfo-Cy5 Alkyne Substitution Risks: Why All Cy5-Alkynes Are Not Interchangeable


Substituting DiSulfo-Cy5 alkyne with a generic 'Cy5-alkyne' without careful evaluation can compromise experimental outcomes. The key differentiator lies in the degree of sulfonation. Non-sulfonated Cy5 alkyne exhibits low aqueous solubility and is often insoluble in water, necessitating organic co-solvents that can perturb biomolecule structure and function . While both DiSulfo-Cy5 and Sulfo-Cy5 alkyne are water-soluble, the presence of an additional sulfonate group in the DiSulfo variant further enhances hydrophilicity. This can translate into differences in non-specific binding, labeling efficiency, and stability in complex biological media, making generic substitution a significant risk for quantitative reproducibility [1].

DiSulfo-Cy5 Alkyne vs. Comparators: Quantitative Evidence for Informed Procurement


Water Solubility: DiSulfo-Cy5 Alkyne vs. Non-Sulfonated Cy5 Alkyne

DiSulfo-Cy5 alkyne demonstrates high aqueous solubility, enabling direct use in aqueous reaction systems without the need for organic co-solvents. In contrast, the non-sulfonated Cy5 alkyne is insoluble in water (H₂O) and requires dissolution in organic solvents like DMSO or ethanol . This stark difference in solubility is a primary differentiator for applications requiring mild, biologically compatible conditions.

Click Chemistry Fluorescent Dyes Bioconjugation

Extinction Coefficient: DiSulfo-Cy5 Alkyne vs. Standard Cy5 Alkyne

DiSulfo-Cy5 alkyne exhibits a higher molar extinction coefficient (ε) compared to the non-sulfonated Cy5 alkyne. Specifically, the sulfonated form has a reported ε of 271,000 L⋅mol⁻¹⋅cm⁻¹ at its excitation maximum in PBS buffer . In contrast, the non-sulfonated Cy5 alkyne is typically listed with an ε of 250,000 L⋅mol⁻¹⋅cm⁻¹ . This difference of approximately 8% indicates a higher probability of photon absorption per mole of dye, which directly contributes to a brighter fluorescent signal under identical excitation conditions.

Fluorescence Spectroscopy Assay Development Sensitivity

Quantum Yield: DiSulfo-Cy5 Alkyne vs. Sulfo-Cy5 Alkyne (Mono-Sulfonated)

The fluorescence quantum yield (Φ) of DiSulfo-Cy5 alkyne is reported as 0.28 in PBS buffer . This is a higher value compared to the reported quantum yield of 0.2 for the mono-sulfonated Sulfo-Cy5 alkyne . The 40% relative increase in quantum yield suggests that the addition of a second sulfonate group influences the dye's photophysics, potentially by reducing aggregation-caused quenching or altering its microenvironment, leading to more efficient conversion of absorbed photons into emitted fluorescence.

Fluorescence Efficiency Photophysics Quantitative Imaging

Minimized Non-Specific Binding: Sulfonated Cy5 vs. Non-Sulfonated Cy5

Sulfonated Cy5 dyes, including DiSulfo-Cy5 alkyne, are engineered to reduce non-specific binding (NSB) to biomolecules and surfaces. The introduction of negatively charged sulfonate groups increases hydrophilicity and imparts a net negative charge, which electrostatically repels the negatively charged backbone of nucleic acids and cell surfaces, thereby reducing unwanted background [1]. While direct quantitative NSB data for DiSulfo-Cy5 alkyne is not available, this is a well-established class-level property. In contrast, non-sulfonated cyanines are known for higher NSB due to their hydrophobic nature, which can lead to aggregation and spurious signals [2].

Bioconjugation Assay Specificity Cellular Imaging

Optimal Use Cases for DiSulfo-Cy5 Alkyne Based on Quantitative Advantages


High-Sensitivity In-Gel Fluorescence Detection of RNA (e.g., Northern Blotting, Run-on Assays)

The higher extinction coefficient (ε = 271,000 L⋅mol⁻¹⋅cm⁻¹) and quantum yield (Φ = 0.28) of DiSulfo-Cy5 alkyne directly translate to a brighter signal on polyacrylamide gels, enabling the detection of low-abundance RNA species that may be missed with lower-brightness dyes. Its high water solubility ensures efficient and homogeneous labeling reactions under the aqueous conditions required for nucleic acid integrity . This combination is critical for maximizing sensitivity in applications such as nascent RNA detection via click chemistry, where signal intensity directly correlates with detection limits [1].

Labeling of Proteins and Antibodies for In Vivo Imaging and Biodistribution Studies

The low non-specific binding characteristic of sulfonated Cy5 dyes is essential for in vivo applications where high background signal can obscure specific targeting. The high aqueous solubility of DiSulfo-Cy5 alkyne facilitates efficient, aqueous-phase conjugation to proteins and antibodies, minimizing the risk of aggregation and denaturation that can occur with organic co-solvents . Furthermore, the improved quantum yield contributes to better signal penetration and detection in deep-tissue imaging scenarios, where photon loss is significant [1].

Bioconjugation for Flow Cytometry Requiring High Signal-to-Noise Ratios

In flow cytometry, the brightness of the fluorophore and the level of non-specific background staining are paramount. The combination of a high extinction coefficient (ε = 271,000 L⋅mol⁻¹⋅cm⁻¹) and low NSB propensity makes DiSulfo-Cy5 alkyne an excellent choice for generating antibody or nanobody conjugates. This leads to improved resolution between positive and negative cell populations, particularly when detecting low-density surface markers or intracellular targets . The water solubility also simplifies the post-conjugation purification and storage of the labeled biomolecule [1].

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